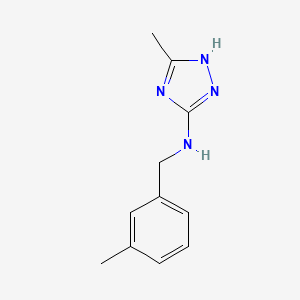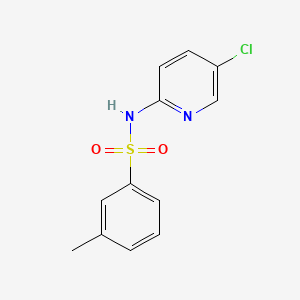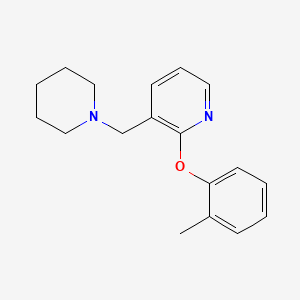
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-methylbenzyl group attached to the nitrogen atom at the 1-position of the triazole ring
準備方法
The synthesis of 3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylbenzylamine and 3-methyl-1H-1,2,4-triazole-5-carboxylic acid.
Condensation Reaction: The 3-methylbenzylamine is reacted with 3-methyl-1H-1,2,4-triazole-5-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. It may act by inhibiting specific enzymes or pathways in pathogenic organisms or cancer cells.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes involved in essential metabolic pathways of pathogens or cancer cells. The triazole ring and the 3-methylbenzyl group play crucial roles in binding to the active sites of these enzymes, leading to their inhibition and subsequent therapeutic effects.
類似化合物との比較
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazole-5-carboxamide: This compound has a carboxamide group instead of an amine group, which may result in different chemical reactivity and biological activity.
3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazole-5-thiol: The presence of a thiol group can impart unique properties, such as increased reactivity towards electrophiles and potential use in thiol-based click chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the triazole ring and the 3-methylbenzyl group, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
5-methyl-N-[(3-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-8-4-3-5-10(6-8)7-12-11-13-9(2)14-15-11/h3-6H,7H2,1-2H3,(H2,12,13,14,15) |
InChIキー |
NBPQEVJCSKJRIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CNC2=NNC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Amino-1-methyl-2-oxospiro(indoline-3,4'-pyrano[3,2-h]quinoline)-3'-carbonitrile](/img/structure/B13373683.png)
![Allyl 4-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13373690.png)
![4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373698.png)

![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373719.png)

![6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373735.png)
![N-[1-(2-methoxyphenyl)-9H-beta-carbolin-8-yl]acetamide](/img/structure/B13373745.png)
![13-benzyl-N-(3-morpholin-4-ylpropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B13373750.png)

![2-(6-methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate](/img/structure/B13373757.png)
![5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373764.png)
![2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B13373771.png)
![Methyl 4-{[(3-fluorophenyl)acetyl]amino}benzoate](/img/structure/B13373772.png)
